Ala6-SRIF-14-amide is a synthetic peptide derived from somatostatin, specifically a modified version of the somatostatin-14 sequence. Somatostatin is a peptide hormone that plays a crucial role in inhibiting the secretion of several other hormones, including growth hormone and insulin. The modification of the sixth amino acid to alanine enhances its stability and bioactivity, making it a subject of interest in pharmacological research.
The compound is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. Research has shown that modifications such as N-methylation and substitution of specific amino acids can significantly influence the biological activity and receptor binding affinity of somatostatin analogs .
Ala6-SRIF-14-amide falls under the classification of cyclic peptides and is categorized as a somatostatin analog. It is primarily studied for its interactions with somatostatin receptors, particularly subtype 2 and subtype 4, which are involved in various physiological processes including cell proliferation and neurotransmission .
The synthesis of Ala6-SRIF-14-amide typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. This method facilitates easy purification and manipulation of the peptide during synthesis.
The primary chemical reactions involved in synthesizing Ala6-SRIF-14-amide include:
The formation of amides can be monitored using techniques such as infrared spectroscopy to observe characteristic absorption bands associated with amide linkages . Additionally, reaction progress can be assessed through HPLC.
Ala6-SRIF-14-amide exerts its biological effects primarily through binding to somatostatin receptors on target cells. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of hormone secretion.
Research indicates that modifications like alanine substitution enhance binding affinity for specific receptor subtypes, particularly subtype 2 and subtype 4, which are crucial in regulating endocrine functions .
Relevant data indicate that these properties contribute significantly to its potential therapeutic applications .
Ala6-SRIF-14-amide has several scientific uses:
Alanine substitution at position 6 (replacing the native glycine residue) in somatostatin-14 (SRIF-14) was engineered to enhance metabolic stability and receptor binding affinity. The native SRIF-14 (sequence: AGCKNFFWKTFTSC) is susceptible to rapid proteolytic degradation, primarily due to flexibility in its backbone. The replacement of glycine with alanine introduces a chiral methyl group that restricts conformational freedom, reducing susceptibility to enzymatic cleavage while maintaining compatibility with the ligand-binding pocket of somatostatin receptors. This modification preserves the bioactive conformation required for receptor engagement, as evidenced by nuclear magnetic resonance (NMR) studies comparing Ala6-SRIF-14-amide with native SRIF-14 [1].
The solution structure of Ala6-SRIF-14-amide was resolved using two-dimensional NMR spectroscopy and molecular dynamics simulations. Key findings include:
Table 1: Conformational Parameters of Ala6-SRIF-14-amide vs. Native SRIF-14
Parameter | Ala6-SRIF-14-amide | Native SRIF-14 |
---|---|---|
β-Turn population (%) | 78% (residues 7–10) | 42% (residues 7–10) |
Hydrogen bonds (n) | 5 ± 0.3 | 3 ± 0.5 |
RMSD (backbone, Å) | 0.89 ± 0.11 | 1.62 ± 0.23 |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6